

# **AZ14145845** stability and storage conditions

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Compound of Interest

Compound Name: AZ14145845

Cat. No.: B12419499

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## **Technical Support Center: AZ14145845**

Welcome to the technical support center for **AZ14145845**, a potent and selective dual inhibitor of Mer and Axl receptor tyrosine kinases. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues.

## **Frequently Asked Questions (FAQs)**

Q1: What is AZ14145845 and what is its mechanism of action?

**AZ14145845** is a highly selective, type I 1/2 dual inhibitor of Mer and Axl kinases.[1] These receptor tyrosine kinases are members of the TAM (Tyro3, Axl, Mer) family and are implicated in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression and activation of Mer and Axl are associated with cancer progression and therapeutic resistance. **AZ14145845** exerts its effects by binding to the ATP-binding site of Mer and Axl, thereby blocking their kinase activity and inhibiting downstream signaling pathways such as the MAPK, AKT, and FAK pathways.

Q2: What are the recommended storage conditions for **AZ14145845**?

Proper storage of **AZ14145845** is crucial for maintaining its stability and activity. The following conditions are recommended:



Form	Storage Temperature	Duration
Solid (Powder)	-20°C	3 years
4°C	2 years	
In DMSO	-80°C	6 months
-20°C	1 month	

Q3: How should I prepare stock solutions of AZ14145845?

AZ14145845 is highly soluble in DMSO.[1] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO to the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 5.62 mg of AZ14145845 (Molecular Weight: 561.68 g/mol ) in 1 mL of DMSO. It is recommended to use ultrasonic treatment to aid dissolution.[1] Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Q4: How do I prepare working solutions for in vitro cell-based assays?

For cell-based assays, the DMSO stock solution should be serially diluted in cell culture medium to the final desired concentrations. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically  $\leq 0.1\%$ ) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: Are there established protocols for preparing **AZ14145845** for in vivo experiments?

Yes, several formulations have been described for in vivo use. It is recommended to prepare these solutions fresh on the day of the experiment.[1] Here are a few examples:



Protocol	Components	Final Concentration of AZ14145845
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 5 mg/mL
2	10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 5 mg/mL
3	10% DMSO, 90% Corn oil	≥ 5 mg/mL

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

# **Troubleshooting Guides**

Issue 1: Inconsistent or no inhibition of Mer/Axl activity in cell-based assays.

Possible Cause	Troubleshooting Step
Compound Instability	Prepare fresh dilutions of AZ14145845 from a properly stored stock solution for each experiment. Avoid using old working solutions.
Incorrect Dosage	Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay conditions.
Cell Line Characteristics	Confirm that your cell line expresses sufficient levels of Mer and/or Axl kinase. Analyze baseline phosphorylation levels to ensure the target is active.
Assay Conditions	Optimize assay parameters such as cell seeding density, treatment duration, and serum concentration in the medium.

Issue 2: High background or off-target effects observed.



Possible Cause	Troubleshooting Step
High Compound Concentration	Use the lowest effective concentration of AZ14145845 as determined by your doseresponse studies.
Solvent Toxicity	Ensure the final DMSO concentration is non- toxic to your cells (typically $\leq$ 0.1%). Always include a vehicle control.
Off-Target Kinase Inhibition	While AZ14145845 is highly selective, cross-reactivity with other kinases at high concentrations is possible. If available, consult a kinome scan profile for AZ14145845 to identify potential off-targets.

# **Experimental Protocols**

# Protocol 1: Determination of IC50 in a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of **AZ14145845** on adherent cancer cells.

#### Materials:

- Adherent cancer cell line expressing Mer and/or Axl
- · Complete cell culture medium
- AZ14145845
- DMSO (anhydrous)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium. Incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **AZ14145845** in complete culture medium from your DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium from the cells and add 100 μL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
- Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization: Carefully remove the medium and add 100  $\mu$ L of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value.

# Protocol 2: Western Blot Analysis of Axl Phosphorylation

This protocol is to confirm the inhibitory effect of **AZ14145845** on Axl phosphorylation in a cellular context.

#### Materials:

Cell line with detectable Axl phosphorylation



#### AZ14145845

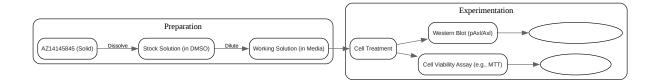
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-Axl (e.g., Tyr779), anti-total-Axl
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

#### Procedure:

- Cell Treatment: Plate cells and treat with various concentrations of **AZ14145845** for a specified time (e.g., 1-4 hours). Include a vehicle control. If baseline phosphorylation is low, you may need to stimulate the cells with the Axl ligand, Gas6.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-phospho-Axl antibody overnight at 4°C.
  - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash again and develop the blot using a chemiluminescent substrate.
- Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an anti-total-Axl antibody.

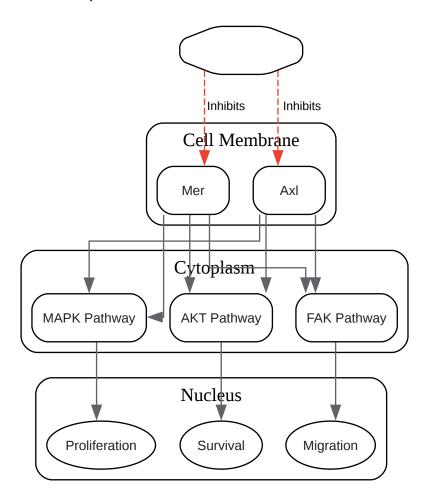


# **Visualizations**



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#### Experimental Workflow for AZ14145845.



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Mer/Axl Signaling Pathway Inhibition.

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### References

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